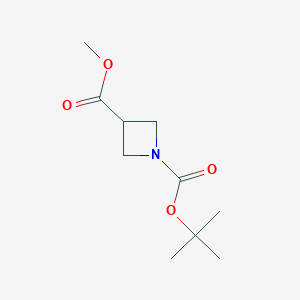

Methyl 1-Boc-azetidine-3-carboxylate

Description

The exact mass of the compound 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl azetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-5-7(6-11)8(12)14-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECFRXGVLMVUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659657 | |

| Record name | 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610791-05-4 | |

| Record name | 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610791-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Methyl 1-Boc-azetidine-3-carboxylate

CAS Number: 610791-05-4

This technical guide provides an in-depth overview of Methyl 1-Boc-azetidine-3-carboxylate, a key building block in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound, also known as 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate, is a versatile synthetic intermediate.[1] Its structure incorporates a protected azetidine (B1206935) ring, making it a valuable scaffold for introducing conformational rigidity into molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 610791-05-4 |

| Molecular Formula | C₁₀H₁₇NO₄[2] |

| Molecular Weight | 215.25 g/mol [1] |

| IUPAC Name | 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid |

| Synonyms | 1-Boc-azetidine-3-carboxylic acid methyl ester, 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate, N-Boc-3-azetidine carboxylic acid methyl ester[2] |

| InChI Key | SECFRXGVLMVUPD-UHFFFAOYSA-N[2] |

| SMILES String | CC(C)(C)OC(=O)N1CC(C(OC)=O)C1 |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Liquid[2] |

| Density | 1.072 g/mL at 25 °C |

| Refractive Index | n20/D 1.452 |

| Purity | Typically ≥95%[3] |

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

-

Drug Discovery and Medicinal Chemistry : The azetidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[] It serves as a crucial building block for synthesizing complex molecules with potential therapeutic applications.[3][] This compound is particularly useful for creating novel therapeutic agents with enhanced efficacy.[]

-

Peptide Synthesis : It is used to incorporate the azetidine ring into peptide chains, leading to peptidomimetics with improved stability and binding properties.[3][]

-

Synthetic Chemistry : As a versatile building block, it is employed in the synthesis of a variety of organic molecules, including azaspiro[3.4]octanes.[5][6] The substrate can be functionalized at the 3-position.[5][6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 1-Boc-azetidine-3-carboxylic acid.[5]

Experimental Workflow:

References

A Technical Guide to the Physical Properties of Methyl 1-Boc-azetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-Boc-azetidine-3-carboxylate is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in research and development. This technical guide provides a concise overview of the known physical characteristics of this compound, alongside generalized experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 610791-05-4 | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Physical Form | Liquid | |

| Density | 1.072 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.452 | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO).[2] Information on solubility in other common laboratory solvents is not readily available. |

Experimental Protocols for Physical Property Determination

While specific experimental data for the melting and boiling points of this compound are not publicly available, the following are detailed, generalized protocols for determining the key physical properties of a liquid compound.

Determination of Boiling Point (Micro Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For small sample volumes, the micro reflux method is a suitable technique.[4]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Magnetic stirrer and small stir bar

-

Heating block or oil bath on a hot plate stirrer

-

Thermometer

-

Clamps and stand

-

Pasteur pipette

Procedure:

-

Using a Pasteur pipette, add approximately 0.5 mL of the liquid sample into the test tube, followed by a small magnetic stir bar.[4]

-

Place the test tube in the heating block or oil bath, centered on the hot plate stirrer, and clamp it securely.[4]

-

Clamp the thermometer so that the bulb is positioned about 1 cm above the surface of the liquid.[4]

-

Turn on the stirrer to ensure gentle mixing.

-

Begin heating the apparatus.

-

Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which will form a "reflux ring".[4]

-

Adjust the thermometer so that the bulb is level with this reflux ring for an accurate measurement.[4]

-

When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.[4]

-

Record the temperature. To ensure accuracy, it is advisable to also record the barometric pressure.[3]

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.[5]

Apparatus:

-

Electronic balance (accurate to at least 0.01 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Pipette or dropper

Procedure:

-

Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero.[6][7]

-

Carefully add a known volume of the liquid sample (e.g., 5.0 mL) to the graduated cylinder.[7] Read the volume from the bottom of the meniscus.

-

Record the mass of the liquid displayed on the balance.[7]

-

To improve accuracy, this process can be repeated by adding more liquid and recording the new total volume and mass.[6][7]

-

Calculate the density using the formula: Density = Mass / Volume.[5]

-

The measurement should be performed at a controlled temperature, as density is temperature-dependent.

Determination of Solubility (Qualitative)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A general qualitative assessment can be performed as follows.

Apparatus:

-

Small test tubes

-

Vortex mixer or sonicator

-

Selection of solvents (e.g., water, ethanol, acetone, toluene)

Procedure:

-

Place a small, measured amount of the compound (e.g., 25 mg or 0.05 mL) into a small test tube.[8]

-

Add a small portion of the chosen solvent (e.g., 0.75 mL) to the test tube.[8]

-

Vigorously shake or vortex the test tube for 1-2 minutes.[8][9]

-

Visually inspect the solution to see if the compound has dissolved completely. A clear solution with no visible particles indicates solubility.[9]

-

If the compound has not dissolved, gentle warming (e.g., in a 37°C water bath) or sonication for a few minutes can be attempted to aid dissolution.[9]

-

Record the compound as soluble, partially soluble, or insoluble in the specific solvent at room temperature.

Visualizing the Characterization Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like this compound.

Caption: A generalized workflow for the physical characterization of a chemical compound.

References

- 1. This compound 95 610791-05-4 [sigmaaldrich.com]

- 2. 1-Boc-Azetidine-3-yl-methanol | 142253-56-3 [chemicalbook.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chm.uri.edu [chm.uri.edu]

- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

structure of Methyl 1-Boc-azetidine-3-carboxylate

An In-depth Technical Guide to Methyl 1-Boc-azetidine-3-carboxylate

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its strained four-membered azetidine (B1206935) ring, combined with the versatile Boc-protecting group and a methyl ester functional handle, offers a unique three-dimensional scaffold for the synthesis of novel chemical entities. This document provides a comprehensive technical overview of its structure, properties, synthesis, and applications, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The azetidine motif has gained significant traction in pharmaceutical research due to its ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and binding affinity. This compound (also known as 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate) serves as a key intermediate for introducing this valuable scaffold. Its structure allows for functionalization at the 3-position, making it a versatile precursor for more complex molecules, including spirocyclic systems and peptide-based therapeutics. This guide details the essential technical information required for its effective utilization in a research and development setting.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and characterization. All quantitative data has been compiled into a structured table for ease of reference.

Table 1: Physicochemical and Structural Properties

| Property | Value | Reference |

| CAS Number | 610791-05-4 | |

| Molecular Formula | C₁₀H₁₇NO₄ | |

| Molecular Weight | 215.25 g/mol | |

| Appearance | Liquid | |

| Density | 1.072 g/mL at 25 °C | |

| Refractive Index | n20/D 1.452 | |

| InChI Key | SECFRXGVLMVUPD-UHFFFAOYSA-N | |

| SMILES String | CC(C)(C)OC(=O)N1CC(C(OC)=O)C1 | |

| MDL Number | MFCD06656775 |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor. The overall synthetic workflow is a two-step process starting from azetidine-3-carboxylic acid.

Experimental Protocols

Protocol 3.1.1: Synthesis of 1-Boc-azetidine-3-carboxylic acid

-

A solution of azetidine-3-carboxylic acid (10.11 g, 100 mmol) and triethylamine (B128534) (27.8 mL, 200 mmol) is prepared in methanol (B129727) (105 mL).

-

Di-tert-butyl dicarbonate (B1257347) (25.535 g, 117 mmol) dissolved in methanol (70 mL) is added dropwise to the stirred solution over 20 minutes at room temperature.

-

The reaction mixture is stirred continuously for 18 hours.

-

Upon completion, the mixture is evaporated to dryness. Tetrahydrofuran (120 mL) is added and subsequently evaporated to yield the crude 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, which can be used in the next step without further purification.

Protocol 3.1.2: Esterification to this compound

-

1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 g, 4.97 mmol) is dissolved in a solvent mixture of methanol (5 mL) and toluene (B28343) (20 mL).

-

The solution is cooled to 0°C in an ice bath.

-

Trimethylsilyl diazomethane (B1218177) (2.0 M in diethyl ether, 3.73 mL, 7.45 mmol) is added slowly dropwise over 15 minutes. A slight effervescence and a color change from clear to light yellow are observed.

-

The reaction mixture is stirred at 0°C for an additional 10 minutes and then allowed to warm to room temperature over 30 minutes.

-

Toluene is removed under reduced pressure to afford the crude product, Methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate (1.055 g, 99% crude yield).

Spectroscopic Analysis

Characterization of the final product and its precursor relies on standard analytical techniques. The expected spectroscopic signatures are summarized below based on the known functional groups.

Table 2: Spectroscopic Data Summary

| Technique | Functional Group | Expected Chemical Shift / Signal |

| ¹H NMR | Boc group (-C(CH₃)₃) | ~1.4 ppm (singlet, 9H) |

| Azetidine ring (-CH₂-, -CH-) | ~3.2-4.2 ppm (multiplets, 5H) | |

| Methyl ester (-OCH₃) | ~3.7 ppm (singlet, 3H) | |

| ¹³C NMR | Boc group (-C(CH₃)₃) | ~28 ppm (CH₃), ~80 ppm (quaternary C) |

| Azetidine ring (-CH₂-, -CH-) | ~35-55 ppm | |

| Carbonyls (Boc & Ester) | ~156 ppm (Boc C=O), ~172 ppm (Ester C=O) | |

| Methyl ester (-OCH₃) | ~52 ppm | |

| IR Spectroscopy | C=O stretch (Boc carbamate) | ~1690-1710 cm⁻¹ (strong) |

| C=O stretch (Methyl ester) | ~1730-1750 cm⁻¹ (strong) | |

| C-O stretch | ~1100-1300 cm⁻¹ (strong) | |

| Mass Spec. (ESI+) | Molecular Ion Peak [M+H]⁺ | m/z 216.12 |

| Sodium Adduct [M+Na]⁺ | m/z 238.10 |

Applications in Drug Discovery and Development

This compound is not typically a pharmacologically active agent itself but is a highly valued building block for creating more complex drug candidates. Its utility stems from several key features:

-

Scaffold Diversity: The azetidine ring provides a rigid, three-dimensional exit vector that is distinct from more common five- and six-membered rings, allowing for novel exploration of chemical space.

-

Ease of Functionalization: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to an alcohol for further derivatization. Additionally, the 3-position can be functionalized via enolization in the presence of a strong base like LDA.

-

Peptide Modification: As a constrained amino acid analog, it can be incorporated into peptides to enhance proteolytic stability and modulate conformation, which can lead to improved binding and pharmacological profiles.

-

Precursor Synthesis: It is a documented precursor for the synthesis of azaspiro[3.4]octanes, a class of compounds of growing interest to discovery chemists.

The logical workflow from this building block to a potential drug candidate involves multiple stages of synthetic diversification and biological screening.

Conclusion

This compound is a cornerstone reagent for the synthesis of azetidine-containing compounds. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for medicinal chemists. By providing a rigid and tunable scaffold, it facilitates the development of novel therapeutics with potentially enhanced pharmacological properties. This guide has summarized the key technical data and protocols necessary for its effective application in the laboratory, underscoring its strategic importance in the pipeline of modern drug discovery.

In-Depth Technical Guide: Spectral Analysis of Methyl 1-Boc-azetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 1-Boc-azetidine-3-carboxylate, a key building block in medicinal chemistry and drug development. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols for the synthesis and analysis of this compound are also provided to support researchers in their laboratory work.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound (CAS No: 610791-05-4; Molecular Formula: C₁₀H₁₇NO₄; Molecular Weight: 215.25 g/mol ).[1]

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| Data not available in search results |

Note: Specific experimental spectral data for this compound was not available in the provided search results. The tables are formatted for the inclusion of such data when it becomes available.

Experimental Protocols

A plausible method for the synthesis of this compound involves the esterification of 1-Boc-azetidine-3-carboxylic acid. The following protocol is based on established chemical literature.[1]

Synthesis of this compound

Materials:

-

1-Boc-azetidine-3-carboxylic acid

-

Methanol (B129727) (MeOH)

-

Toluene

-

Trimethylsilyldiazomethane (B103560) (TMSCHN₂) solution (e.g., 2.0 M in hexanes)

-

Standard laboratory glassware and stirring equipment

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 1-Boc-azetidine-3-carboxylic acid (1 equivalent) in a mixture of methanol and toluene.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trimethylsilyldiazomethane solution (1.5 equivalents) dropwise to the cooled solution. Effervescence may be observed.

-

Stir the reaction mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and continue stirring for an additional 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvents under reduced pressure to yield the crude this compound. The product can be used in subsequent steps without further purification.[1]

Spectroscopic Analysis Protocol

Instrumentation:

-

NMR: A 400 MHz or higher field NMR spectrometer.

-

IR: A Fourier-Transform Infrared (FTIR) spectrometer.

-

MS: An Electrospray Ionization (ESI) or other suitable mass spectrometer.

Sample Preparation:

-

NMR: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

IR: Analyze the sample as a neat film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

-

MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) for infusion into the mass spectrometer.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

-

IR: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

MS: Obtain the mass spectrum in the appropriate mass range to observe the molecular ion and key fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from the starting material to the final characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Solubility of Methyl 1-Boc-azetidine-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-Boc-azetidine-3-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. Its azetidine (B1206935) core imparts unique three-dimensional structural properties to molecules, which can lead to improved pharmacological profiles. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a qualitative assessment of its expected solubility and details comprehensive experimental protocols for its quantitative determination.

Qualitative Solubility Profile of this compound

The molecule possesses several key structural features that influence its solubility:

-

A polar azetidine ring: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor.[1]

-

A polar carbamate (B1207046) (Boc) group: The Boc protecting group contains two oxygen atoms that can also accept hydrogen bonds.

-

A polar methyl ester group: The ester functional group contributes to the overall polarity of the molecule.

-

A nonpolar tert-butyl group: This bulky, nonpolar group will influence solubility in nonpolar solvents.

Based on the principle of "like dissolves like," this compound, being a polar molecule, is expected to be soluble in a range of polar organic solvents.[1][2] Its solubility in nonpolar solvents is likely to be more limited. Azetidine itself is known to be soluble in polar organic solvents like ethanol, acetone, and DMSO.[1]

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a variety of common organic solvents. These predictions are based on its chemical structure and the general solubility of similar compounds.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the solvent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble | Strong dipole-dipole interactions are possible. |

| Ethyl Acetate | Soluble | Good solvent for moderately polar compounds. | |

| Tetrahydrofuran (THF) | Soluble | A good general-purpose solvent for polar molecules. | |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar functional groups limit solubility in nonpolar media. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Commonly used for a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

General Materials and Equipment

-

This compound (liquid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Method 1: Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining equilibrium solubility.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The goal is to create a saturated solution with an undissolved phase.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved liquid to separate. Alternatively, centrifuge the vial to accelerate phase separation.

-

Sample Collection: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Filtration: Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microdroplets.

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Method 2: Rapid Solubility Screening

This method is useful for a quick, semi-quantitative assessment of solubility.

Procedure:

-

Sample Preparation: In a small vial, add a known small volume (e.g., 10 µL) of this compound.

-

Solvent Addition: Add the test solvent dropwise while continuously vortexing.

-

Observation: Observe the solution for clarity. The point at which the solution becomes and remains clear indicates the approximate solubility.

-

Calculation: Calculate the approximate solubility based on the volume of solvent added to dissolve the initial volume of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining equilibrium solubility.

References

A Technical Guide to Methyl 1-Boc-azetidine-3-carboxylate: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-Boc-azetidine-3-carboxylate is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its rigid four-membered azetidine (B1206935) core, combined with the synthetically tractable Boc-protecting group and methyl ester functionality, makes it an attractive scaffold for introducing conformational constraint and novel three-dimensional architecture into drug candidates and other complex molecules. This guide provides an in-depth overview of its commercial availability from various suppliers, key technical data, and detailed methodologies for its application in synthetic chemistry.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. Purity levels are typically high, often 95% or greater. Pricing varies by supplier and quantity, with significant price breaks available for bulk purchases.

| Supplier | CAS Number | Purity | Quantity | Price (USD/EUR) |

| Sigma-Aldrich | 610791-05-4 | 95% | 1 g | ~$81.90 |

| 5 g | - | |||

| ChemicalBook | 610791-05-4 | 99% | 1 g | ~$1.00 (from some listed suppliers) |

| - | - | |||

| CymitQuimica | 610791-05-4 | 97% | 1 g | €20.00 |

| 5 g | €28.00 | |||

| 10 g | €46.00 | |||

| 25 g | €66.00 | |||

| 100 g | €199.00 | |||

| Fluorochem | 610791-05-4 | 95% | 1 g | £8.00 |

| 5 g | £12.00 | |||

| 10 g | £16.00 | |||

| 25 g | £33.00 | |||

| Chem-Impex | 610791-05-4 | ≥ 95% (HPLC) | - | Inquire for pricing |

| Amerigo Scientific | 610791-05-4 | 95% | - | Inquire for pricing |

| BLD Pharm | 610791-05-4 | - | - | Inquire for pricing |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current pricing and availability.

Physicochemical Properties

| Property | Value |

| CAS Number | 610791-05-4[1][2] |

| Molecular Formula | C₁₀H₁₇NO₄[1] |

| Molecular Weight | 215.25 g/mol [1][2] |

| Appearance | Liquid[1][3] |

| Density | 1.072 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.452[1] |

| Boiling Point | 265 to 272 °C[4] |

Synthetic Applications and Experimental Protocols

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the construction of spirocyclic systems and as a constrained amino acid analogue in peptide synthesis.[3]

Logical Relationship as a Versatile Building Block

The utility of this compound stems from its distinct functional handles, which allow for selective chemical transformations. The diagram below illustrates the logical relationship between its structural features and its synthetic potential.

Caption: Logical diagram of the synthetic utility of this compound.

Experimental Protocol: Functionalization via Enolization for Azaspiro[3.4]octane Precursors

This compound is a known precursor for the synthesis of azaspiro[3.4]octanes, a scaffold of increasing interest in drug discovery.[5][6] The key step often involves the enolization at the C3 position, adjacent to the methyl ester, to create a nucleophile for subsequent carbon-carbon bond formation.

General Procedure:

-

Anhydrous Conditions: All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent and Amine: In a flame-dried round-bottom flask, dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

LDA Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.0 equivalent) dropwise. Allow the solution to stir at this temperature for 30 minutes to form lithium diisopropylamide (LDA).

-

Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide or another suitable coupling partner) to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the C3-functionalized azetidine.

Experimental Workflow: General Synthetic Application

The following diagram illustrates a typical experimental workflow for the functionalization of this compound.

Caption: A typical experimental workflow for the synthetic modification of the title compound.

Application in Peptide Synthesis

While the methyl ester can be used in peptide synthesis, it is more common to first hydrolyze it to the corresponding carboxylic acid, 1-Boc-azetidine-3-carboxylic acid, which can then be coupled to an amino acid or peptide using standard peptide coupling reagents.

Protocol for Hydrolysis and Subsequent Peptide Coupling:

-

Ester Hydrolysis:

-

Dissolve this compound in a mixture of methanol (B129727) and water.

-

Add lithium hydroxide (B78521) (or another suitable base) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

-

Extract the product with an organic solvent, dry, and concentrate to yield 1-Boc-azetidine-3-carboxylic acid.

-

-

Peptide Coupling (e.g., using HBTU/HOBt):

-

In a reaction vessel, dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 equivalent), the desired amino acid ester hydrochloride (1.0 equivalent), HBTU (1.0 equivalent), and HOBt (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF.

-

Cool the mixture to 0 °C.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion.

-

Perform a standard aqueous work-up and purify the resulting dipeptide by chromatography.

-

Conclusion

This compound is a commercially accessible and synthetically versatile building block. Its unique structural features provide a valuable platform for the design and synthesis of novel molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide offer a starting point for researchers to incorporate this valuable scaffold into their synthetic strategies.

References

- 1. Carreira Group – Professor Product Portal [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. Homepage – Carreira Research Group | ETH Zurich [carreira.ethz.ch]

- 6. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-Boc-azetidine-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-azetidine-3-carboxylic acid is a crucial building block in medicinal chemistry, frequently incorporated into novel therapeutics to introduce conformational rigidity and improve pharmacokinetic profiles. This technical guide provides a comprehensive overview of the primary and alternative synthetic routes to this valuable compound. Detailed experimental protocols, quantitative data, and safety information are presented to aid researchers in their synthetic endeavors.

Introduction

The azetidine (B1206935) motif is a four-membered heterocyclic ring system that has garnered significant attention in drug discovery. Its incorporation into molecular scaffolds can impart unique structural constraints, leading to enhanced binding affinity and selectivity for biological targets. The carboxylic acid functionality at the 3-position provides a versatile handle for further chemical modifications, such as amide bond formation in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the azetidine nitrogen during synthetic manipulations and allows for facile deprotection under acidic conditions. This guide details the prevalent synthetic methodologies for preparing 1-Boc-azetidine-3-carboxylic acid, offering a comparative analysis of the available routes.

Primary Synthetic Route: N-Boc Protection of Azetidine-3-carboxylic Acid

The most direct and widely employed method for the synthesis of 1-Boc-azetidine-3-carboxylic acid is the protection of the commercially available azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Reaction Scheme

Caption: N-Boc protection of azetidine-3-carboxylic acid.

Experimental Protocol

To a stirred solution of azetidine-3-carboxylic acid (1.0 eq) and triethylamine (2.0 eq) in a suitable solvent such as methanol, a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent is added dropwise at room temperature.[1] A mild exotherm may be observed. The reaction mixture is stirred at room temperature for 18 hours. Upon completion, the solvent is removed under reduced pressure. The crude product is then taken up in a solvent like tetrahydrofuran (B95107) and evaporated again to yield the crude 1-Boc-azetidine-3-carboxylic acid.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Azetidine-3-carboxylic acid | [1] |

| Reagents | Di-tert-butyl dicarbonate, Triethylamine | [1] |

| Solvent | Methanol | [1] |

| Reaction Time | 18 hours | [1] |

| Temperature | Room Temperature | [1] |

| Crude Yield | ~128% (may contain residual solvent/salts) | [1] |

| Purity (Commercial) | ≥96.0% to ≥98.0% (TLC, GC, Titration) | [2][3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.43 (s, 9H), 3.21-3.34 (m, 1H), 4.00-4.13 (m, 4H) | [1] |

Note on Yield: The reported crude yield of 128% is atypical and likely indicates the presence of residual solvent or inorganic salts from the workup.[1] Purification is necessary to obtain the pure product and a realistic isolated yield.

Purification

While the crude product can sometimes be used directly in subsequent steps, high purity is often required.[1]

-

Recrystallization: A general method for purifying carboxylic acids involves dissolving the crude material in a minimal amount of a hot solvent (e.g., ethanol, or a mixture like ethanol/water) and allowing it to cool slowly. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Column Chromatography: For more challenging purifications, silica (B1680970) gel column chromatography can be employed. A suitable eluent system would typically be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), with the polarity gradually increased to elute the product.

Alternative Synthetic Routes

Several alternative strategies for the synthesis of 1-Boc-azetidine-3-carboxylic acid and its precursors have been reported, which can be advantageous depending on the availability of starting materials.

Synthesis from 1-Boc-3-hydroxyazetidine

This route involves the oxidation of a 3-hydroxyazetidine precursor.

Caption: Synthesis via oxidation of a 3-hydroxyazetidine.

The synthesis begins with a protected 3-hydroxyazetidine, such as 1-Boc-3-hydroxyazetidine. The hydroxyl group is oxidized to a ketone using standard oxidation protocols (e.g., Swern oxidation, Dess-Martin periodinane). The resulting 1-Boc-azetidin-3-one is a key intermediate that can be further elaborated to the carboxylic acid. A patent describes the oxidation of 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester using oxalyl chloride, DMSO, and triethylamine to obtain 1-tert-butoxycarbonyl-3-azetidinone.[4]

Synthesis from 1-Azabicyclo[1.1.0]butane

A gram-scale synthesis has been developed starting from the strained 1-azabicyclo[1.1.0]butane.

Caption: Synthesis from 1-azabicyclo[1.1.0]butane.

This method involves the strain-release reaction of 1-azabicyclo[1.1.0]butane to form a protected 3-haloazetidine. This intermediate is then subjected to cyanation with a cyanide source (e.g., NaCN) to yield 1-Boc-3-cyanoazetidine. Finally, basic hydrolysis of the nitrile furnishes 1-Boc-azetidine-3-carboxylic acid. This route is reported to be efficient for gram-scale synthesis with an overall yield of 58% over three steps.[5]

Synthesis of Precursors

The availability of the starting material, azetidine-3-carboxylic acid, is a key consideration. While commercially available, its synthesis is also documented.

Synthesis of Azetidine-3-carboxylic Acid

A practical process for the preparation of azetidine-3-carboxylic acid involves the cyclization of a bistriflate of a diol with benzylamine, followed by decarboxylation and hydrogenation to remove the benzyl (B1604629) group.

Safety and Handling

1-Boc-azetidine-3-carboxylic acid:

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety goggles), and a dust mask (N95 or equivalent).[2]

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[2]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[2]

Reagents:

-

Di-tert-butyl dicarbonate (Boc₂O): Flammable solid, causes serious eye irritation, skin irritation, and may cause respiratory irritation. Handle with care in a fume hood.

-

Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. Handle in a fume hood.

Conclusion

The synthesis of 1-Boc-azetidine-3-carboxylic acid is a well-established process, with the N-Boc protection of azetidine-3-carboxylic acid being the most common and direct route. This guide has provided a detailed protocol for this primary method, including quantitative data and purification considerations. Alternative synthetic strategies offer valuable options depending on the starting material accessibility and scale of the reaction. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways, coupled with stringent adherence to safety protocols, is essential for the successful and safe production of this important building block.

References

- 1. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid (2006) | Ross A. Miller | 22 Citations [scispace.com]

- 2. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 3. H28817.03 [thermofisher.com]

- 4. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Azetidine Scaffold: A Technical Guide to its Chemical Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational constraints and inherent ring strain endow it with a compelling balance of metabolic stability and tunable reactivity. This technical guide provides an in-depth exploration of the chemical properties of azetidine-containing compounds, offering valuable insights for their strategic incorporation into modern drug discovery pipelines.

Physicochemical Properties of Azetidine Derivatives

The physicochemical properties of azetidine derivatives, such as their basicity (pKa) and lipophilicity (logP), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The constrained nature of the four-membered ring significantly influences these characteristics.

The parent azetidine is a strongly basic compound with a pKa of 11.29 for its conjugate acid.[1][2][3] Substitution on the azetidine ring can modulate this basicity. Electron-withdrawing groups will generally decrease the pKa, while electron-donating groups will have the opposite effect. Similarly, the lipophilicity of azetidine-containing compounds can be finely tuned through substitution to optimize their absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Physicochemical Data

The following tables summarize key physicochemical data for a selection of azetidine-containing compounds to illustrate the impact of substitution on their properties.

| Compound | Structure | pKa | logP | Reference |

| Azetidine |  | 11.29 | -0.1 (calculated) | [1][2][3] |

| (R)-3-fluoroazetidine |  | 8.35 | -0.37 | [4] |

| (R)-3,3-difluoroazetidine |  | 5.85 | 0.04 | [4] |

| Azelnidipine |  | 7.89 | 5.12 (calculated) | [1][5] |

Reactivity and Synthetic Methodologies

The reactivity of the azetidine ring is largely governed by its inherent strain, making it susceptible to ring-opening reactions under certain conditions. However, it is notably more stable than the highly strained three-membered aziridine (B145994) ring.[6] This balance of stability and reactivity makes azetidine a versatile synthetic intermediate.

Key Synthetic Routes

A variety of synthetic methods have been developed to access functionalized azetidines. Some of the most prominent strategies include:

-

Intramolecular Cyclization: This is a classic and widely used approach that involves the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group.

-

Palladium-Catalyzed C-H Amination: This modern method allows for the direct formation of the azetidine ring through the intramolecular amination of unactivated C(sp³)-H bonds, offering high efficiency and functional group tolerance.[7][8]

-

[2+2] Cycloadditions: The reaction of imines with alkenes or ketenes can directly form the four-membered ring.[6]

Experimental Protocols

This protocol is adapted from the work of Chen and colleagues.[7]

Materials:

-

N-picolinamide protected amine substrate

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Phenyliodine diacetate (PhI(OAc)₂)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a reaction vessel, add the N-picolinamide protected amine substrate (1.0 equiv), Pd(OAc)₂ (2-5 mol %), and PhI(OAc)₂ (2.5 equiv).

-

Add dry toluene as the solvent.

-

Heat the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by column chromatography on silica (B1680970) gel to yield the corresponding azetidine.

pKa Determination (Potentiometric Titration):

-

Dissolve a known concentration of the azetidine-containing compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[9][10][11]

logP Determination (Shake-Flask Method):

-

Prepare a biphasic system of n-octanol and water (or a suitable buffer).

-

Add a known amount of the azetidine-containing compound to the biphasic system.

-

Shake the mixture vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9][10][12]

Role in Drug Discovery and Development

The unique structural and chemical properties of azetidines have made them attractive scaffolds in drug design. Their incorporation into bioactive molecules can lead to improvements in potency, selectivity, and metabolic stability.

Azetidines as Enzyme Inhibitors

Azetidine-containing compounds have shown significant promise as inhibitors of various enzymes, particularly kinases, which are key targets in oncology and immunology.

The JAK/STAT signaling pathway is crucial for cytokine signaling and is implicated in various autoimmune diseases and cancers. Azetidine-containing compounds have been developed as potent inhibitors of JAKs.

The table below presents the inhibitory activity (IC₅₀) of some azetidine-based compounds against STAT3, a key protein in this pathway.

| Compound | Target | IC₅₀ (µM) | Reference |

| H172 (9f) | STAT3 | 0.38 - 0.98 | [13] |

| H182 | STAT3 | 0.38 - 0.98 | [13] |

| H120 (8e) | STAT3 | 1.75 | [14] |

| H105 | STAT3 | 2.07 | [14] |

Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and oral bioavailability. The azetidine scaffold can enhance metabolic stability by blocking sites of metabolism or by altering the overall physicochemical properties of a molecule.

This assay is a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

-

Liver microsomes (human or other species)

-

Test compound

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

Internal standard

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

In a reaction plate, pre-incubate the liver microsomes in phosphate buffer at 37 °C.

-

Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the microsome solution.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

The metabolic stability is typically expressed as the in vitro half-life (t₁/₂) or intrinsic clearance (CLᵢₙₜ).[15][16][17][18][19]

Conclusion

The azetidine scaffold offers a unique and valuable tool for medicinal chemists. Its distinct chemical properties, including its tunable basicity, lipophilicity, and reactivity, provide a means to optimize the ADME and pharmacological profiles of drug candidates. A thorough understanding of the synthesis, reactivity, and physicochemical properties of azetidine-containing compounds is essential for harnessing their full potential in the development of novel therapeutics.

References

- 1. Azelnidipine | 123524-52-7 [chemicalbook.com]

- 2. Azetidine - Wikipedia [en.wikipedia.org]

- 3. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Azetidine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Cumhuriyet Science Journal » Submission » Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives [csj.cumhuriyet.edu.tr]

- 11. pKa and log p determination | PPTX [slideshare.net]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 17. mttlab.eu [mttlab.eu]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

- 19. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 1-Boc-azetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-Boc-azetidine-3-carboxylate is a key building block in medicinal chemistry and drug development, prized for its role in the synthesis of novel azaspiro[3.4]octanes and other complex molecular architectures.[1][2] Its utility in creating functionalized azetidine (B1206935) scaffolds demands a thorough understanding of its safe handling and application. This technical guide provides an in-depth overview of its safety profile, handling procedures, and relevant experimental considerations to ensure its effective and safe use in a research environment.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental protocols. This data, summarized in the table below, has been compiled from various chemical suppliers and safety data sheets.

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₄ |

| Molecular Weight | 215.25 g/mol [3][4] |

| CAS Number | 610791-05-4[3][4] |

| Appearance | Liquid[4] |

| Density | 1.072 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.452[4] |

| Assay | ≥95%[4] |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as acutely toxic if swallowed.[3] Below is a summary of its hazard classification and associated safety information.

| Hazard Information | Description |

| GHS Pictogram | GHS07 (Exclamation Mark)[4] |

| Signal Word | Warning[3][4] |

| Hazard Statement(s) | H302: Harmful if swallowed[3][4] |

| Hazard Classifications | Acute Toxicity, Oral (Category 4)[3][4] |

| Storage Class Code | 10 - Combustible liquids[4] |

| WGK | WGK 3 (Water Hazard Class 3)[4] |

Experimental Protocols and Handling

The proper handling and use of this compound are critical to ensure laboratory safety and the integrity of experimental results. The following protocols outline best practices for its storage, use, and disposal.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent use of appropriate personal protective equipment. The following diagram illustrates the necessary PPE for handling this compound.

References

An In-depth Technical Guide to Methyl 1-Boc-azetidine-3-carboxylate for Drug Discovery Professionals

For researchers, scientists, and professionals in drug development, Methyl 1-Boc-azetidine-3-carboxylate stands out as a pivotal building block. Its unique structural properties and versatility in chemical synthesis have established it as a valuable component in the design of novel therapeutics.

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a standard experimental protocol for its synthesis, and its significant applications in the field of medicinal chemistry.

Core Compound Data

The fundamental properties of this compound are summarized below, providing essential data for its use in a laboratory setting.

| Identifier | Value |

| Chemical Formula | C₁₀H₁₇NO₄[1][2] |

| Molecular Weight | 215.25 g/mol [1][2][3] |

| CAS Number | 610791-05-4[1] |

Physicochemical Characteristics

A compilation of the key physical and chemical properties of this compound is presented in the following table.

| Property | Value |

| Appearance | Liquid[1] |

| Density | 1.072 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.452[1] |

Experimental Protocol: Synthesis of this compound

The following section outlines a detailed methodology for the synthesis of this compound, a common procedure utilized in organic chemistry laboratories.

Materials and Reagents:

-

1-Boc-azetidine-3-carboxylic acid

-

Trimethylsilyl diazomethane (B1218177)

Step-by-Step Procedure:

-

Dissolution of Starting Material: Begin by dissolving 1-Boc-azetidine-3-carboxylic acid in a mixture of methanol and toluene.[1]

-

Cooling of the Reaction Mixture: The resulting solution is then cooled to a temperature of 0°C.[1]

-

Addition of Reagent: Trimethylsilyl diazomethane is added dropwise to the cooled solution over a period of 15 minutes. During this addition, the observation of slight bubble formation is expected, and the solution will gradually change in color from clear to a light yellow.[1]

-

Reaction at Low Temperature: The reaction mixture is stirred for an additional 10 minutes at 0°C.[1]

-

Warming to Ambient Temperature: Following the low-temperature stirring, the mixture is allowed to slowly warm to room temperature over a 30-minute timeframe.[1]

-

Isolation of the Product: Upon completion of the reaction, toluene is removed through concentration and distillation under reduced pressure.[1] The resulting crude product, this compound, can often be used in subsequent synthetic steps without the need for further purification.[1]

Visualization of the Synthetic Workflow

The logical progression of the synthesis of this compound is depicted in the following diagram, illustrating the key stages from starting materials to the final product.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a highly valued building block in drug discovery for several key reasons:

-

Introduction of Conformational Rigidity: The azetidine (B1206935) ring, being a four-membered heterocycle, imparts a degree of conformational constraint to molecules.[3][4] This rigidity can enhance the binding affinity of a drug candidate to its biological target.[4][5]

-

Versatile Synthetic Intermediate: This compound serves as a precursor for the synthesis of more complex molecular architectures, such as azaspiro[3.4]octanes.[1] It can be readily functionalized at the 3-position.[1]

-

Role in Peptide Synthesis: Its structure is utilized in the preparation of peptide-based therapeutics, where the azetidine ring can introduce rigidity and improve binding properties.[6]

-

Enhancement of Biological Activity: The unique structure of this compound allows for modifications that can lead to an enhancement of the biological activity of drug candidates.[6]

References

- 1. This compound | 610791-05-4 [chemicalbook.com]

- 2. CAS 610791-05-4 | 1-BOC-Azetidine-3-carboxylic acid methyl ester - Synblock [synblock.com]

- 3. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 4. benchchem.com [benchchem.com]

- 5. Azetidines - Enamine [enamine.net]

- 6. chemimpex.com [chemimpex.com]

Methodological & Application

Synthesis of Azaspiro[3.4]octanes Utilizing Methyl 1-Boc-azetidine-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of azaspiro[3.C4]octane scaffolds, a class of compounds of significant interest in medicinal chemistry and drug discovery. The protocols focus on the use of Methyl 1-Boc-azetidine-3-carboxylate as a key starting material. The inherent three-dimensionality and conformational rigidity of azaspiro[3.4]octanes make them attractive scaffolds for the development of novel therapeutics. This guide presents a step-by-step approach to their synthesis, including reaction conditions, purification methods, and characterization data.

Introduction

Azaspiro[3.4]octanes are a class of saturated heterocyclic compounds characterized by a spirocyclic junction between an azetidine (B1206935) and a cyclopentane (B165970) ring. This structural motif has gained considerable attention in medicinal chemistry due to its ability to introduce three-dimensionality into drug candidates, which can lead to improved potency, selectivity, and pharmacokinetic properties. The rigid nature of the spirocyclic system allows for a precise spatial arrangement of substituents, facilitating optimal interactions with biological targets. This compound is a versatile and commercially available building block that serves as an excellent precursor for the construction of these complex spirocycles.

Applications in Drug Discovery

The azaspiro[3.4]octane scaffold is considered a privileged structure in drug discovery. Its incorporation into molecular designs can offer several advantages:

-

Improved Physicochemical Properties: The introduction of a spirocyclic moiety can enhance solubility and metabolic stability while reducing lipophilicity.

-

Novel Chemical Space: These scaffolds provide access to unexplored areas of chemical space, offering opportunities for the development of compounds with novel mechanisms of action.

-

Enhanced Target Binding: The well-defined three-dimensional geometry of azaspiro[3.4]octanes can lead to more specific and higher-affinity interactions with protein targets.

General Synthetic Strategy

The synthesis of azaspiro[3.4]octanes from this compound typically proceeds through a two-step sequence:

-

Alkylation: Formation of the azetidine enolate followed by reaction with a suitable dielectrophile.

-

Intramolecular Cyclization: Subsequent ring-closing reaction to form the spirocyclic core.

A key step in this strategy is the generation of the enolate at the C3 position of the azetidine ring, which can be achieved using a strong base such as lithium diisopropylamide (LDA).

Experimental Protocols

Protocol 1: Synthesis of 6-oxa-2-azaspiro[3.4]octan-5-one

This protocol describes a synthetic route to a 6-oxa-2-azaspiro[3.4]octane derivative, showcasing the utility of functionalized azetidine precursors.

Reaction Scheme:

A generalized synthetic workflow.

Materials:

-

This compound

-

Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

-

1-bromo-2-chloroethane

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

Step 1: Alkylation of this compound

-

To a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C and then for 30 minutes at 0 °C.

-

Cool the freshly prepared LDA solution back to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add 1-bromo-2-chloroethane (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with Et₂O (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to afford the alkylated intermediate.

Step 2: Intramolecular Cyclization

-

To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the alkylated intermediate from Step 1 in anhydrous THF dropwise.

-

After the addition is complete, heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to 0 °C and quench carefully by the dropwise addition of water.

-

Extract the aqueous layer with EtOAc (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to yield the desired Boc-6-oxa-2-azaspiro[3.4]octan-5-one.

Quantitative Data

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) |

| 1 | Alkylated Intermediate | This compound | LDA, 1-bromo-2-chloroethane | THF | 65-75 |

| 2 | Boc-6-oxa-2-azaspiro[3.4]octan-5-one | Alkylated Intermediate | NaH | THF | 70-80 |

Note: Yields are representative and may vary depending on the specific reaction scale and conditions.

Logical Relationship of Synthetic Steps

Logical workflow for azaspiro[3.4]octane synthesis.

Conclusion

The synthesis of azaspiro[3.4]octanes from this compound provides a reliable and adaptable route to a class of compounds with significant potential in drug discovery. The protocols outlined in this document offer a foundation for researchers to explore this valuable chemical space. Further derivatization of the azaspiro[3.4]octane core can lead to the generation of diverse libraries of compounds for screening and lead optimization efforts.

Application Notes and Protocols: Boc Deprotection of Methyl 1-Boc-azetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. This document provides detailed protocols for the deprotection of the Boc group from Methyl 1-Boc-azetidine-3-carboxylate, a common building block in medicinal chemistry. The primary methods covered are acid-catalyzed cleavage using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and hydrochloric acid (HCl) in 1,4-dioxane (B91453). These protocols are designed to offer reliable and reproducible methods for obtaining the corresponding secondary amine, Methyl azetidine-3-carboxylate, as a salt.

Introduction

The azetidine (B1206935) ring is a significant structural motif in numerous biologically active compounds and approved pharmaceuticals. The protection of the azetidine nitrogen is often a crucial step in multi-step syntheses. The Boc protecting group is frequently employed for this purpose. Its removal is a key transformation, and the choice of deprotection conditions can be critical to the overall success of a synthetic route, especially in the presence of other acid-sensitive functional groups like esters. The protocols detailed herein are standard, well-established procedures for this transformation.

Boc Deprotection Mechanism

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed mechanism. The initial step involves protonation of the carbamate (B1207046) oxygen by a strong acid.[1][2] This is followed by the loss of the stable tert-butyl cation, which can be quenched by a nucleophile or eliminate a proton to form isobutylene (B52900) gas.[1][2][3] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine, which is then protonated by the excess acid to form the corresponding salt.[1][2]

Data Presentation: Comparison of Common Boc Deprotection Protocols

The following table summarizes typical reaction conditions for the two most common methods for the Boc deprotection of substrates like this compound.

| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in 1,4-Dioxane |

| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 4 M HCl in 1,4-dioxane |

| TFA Equivalents | Typically used as a 25-50% solution in DCM[4][5][6] | N/A |

| HCl Equivalents | N/A | 5-10 equivalents[7] |

| Temperature | 0 °C to Room Temperature[4] | Room Temperature[7] |

| Reaction Time | 30 minutes to 2 hours[4][5] | 30 minutes[7] |

| Work-up | Removal of volatiles in vacuo, trituration with ether[7] | Removal of solvent in vacuo, trituration with ether |

| Product Form | Trifluoroacetate (B77799) salt | Hydrochloride salt[7] |

| Notes | TFA is highly corrosive and should be handled with care. The reaction generates isobutylene gas, so it should not be performed in a closed system.[1][3] | Commercial solutions of HCl in dioxane are readily available. This method is often preferred when other acid-labile groups are present. |

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and effective method for Boc group removal.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (a 1:1 to 1:4 mixture with DCM is common) to the stirred solution.[4][5]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[4]

-

To the resulting residue, add cold diethyl ether and stir or sonicate to induce precipitation of the trifluoroacetate salt.

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield Methyl azetidine-3-carboxylate trifluoroacetate salt.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol is a suitable alternative, particularly when a milder deprotection is required or when the trifluoroacetate counterion is undesirable.

Materials:

-

This compound

-

4 M Hydrogen Chloride (HCl) in 1,4-dioxane

-

Anhydrous 1,4-dioxane (if dilution is needed)

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

-

To the solution, add 4 M HCl in 1,4-dioxane (5-10 equivalents).[7]

-

Stir the reaction mixture at room temperature for approximately 30 minutes.[7] Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Once the reaction is complete, remove the solvent and excess HCl in vacuo.[7]

-

Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt.[7]

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford Methyl azetidine-3-carboxylate hydrochloride salt.

Mandatory Visualization

Caption: Experimental workflow for the Boc deprotection of this compound.

Safety Precautions

-

Both trifluoroacetic acid and concentrated hydrochloric acid are highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The deprotection reaction generates isobutylene, a flammable gas. Ensure the reaction is not conducted in a sealed vessel.

-

Dichloromethane and 1,4-dioxane are hazardous solvents and should be handled with care, avoiding inhalation and skin contact.

Conclusion

The protocols outlined provide robust and well-documented procedures for the deprotection of this compound. The choice between TFA and HCl will depend on the specific requirements of the synthetic route, including the presence of other acid-sensitive functional groups and the desired counterion for the final product. Careful execution of these protocols will ensure a high yield of the desired deprotected azetidine, a valuable intermediate for further synthetic transformations.

References

Application Notes and Protocols for the Functionalization of Methyl 1-Boc-azetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Methyl 1-Boc-azetidine-3-carboxylate at the 3-position. The azetidine (B1206935) scaffold is a valuable building block in medicinal chemistry, and functionalization at this position allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Synthesis of Starting Material: this compound